

Trilaciclib overall survival progression-free survival data

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Compound Focus: Trilaciclib

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Survival Outcomes of Trilaciclib in ES-SCLC

The data in the table below are from a 2025 real-world study involving 180 patients with ES-SCLC receiving first-line chemotherapy combined with immunotherapy. Patients were divided into a group that received **trilaciclib** and a control group that did not [1] [2].

Survival Metric	Trilaciclib Group	Control Group	Hazard Ratio (HR) & P-value
Median Progression-Free Survival (PFS)	6.7 months	5.3 months	HR=0.677; 95% CI: 0.502-0.912; P=0.0075 [1]
1-Year PFS Rate	28.9%	Not reported	-
Median Overall Survival (OS)	15.1 months	12.8 months	P=0.0886 (not statistically significant) [1]
1-Year OS Rate	63.3%	Not reported	-
2-Year OS Rate	42.2%	Not reported	-
3-Year OS Rate	17.8%	11.1%	-

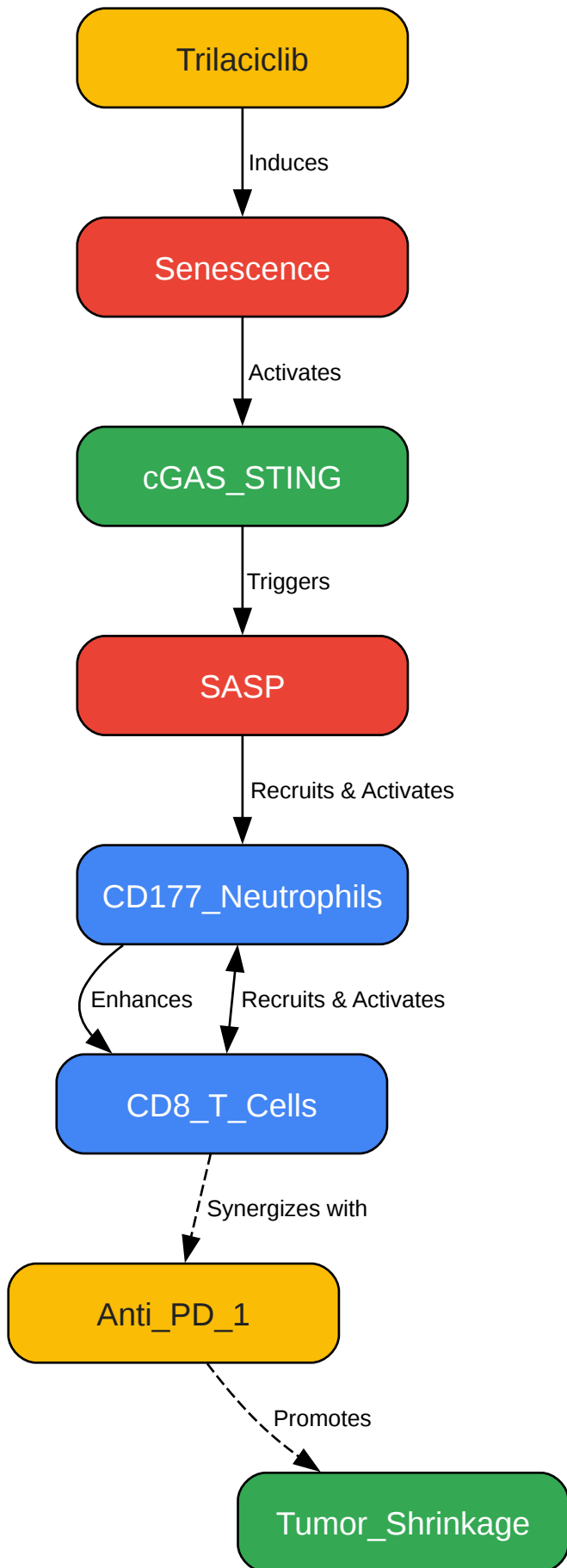
Detailed Experimental Protocol

The data presented above were generated using the following methodology, which is critical for researchers to assess the validity and applicability of the results.

- **Study Design:** This was a single-center, retrospective, real-world study conducted at Chengde Central Hospital in China [1] [2].
- **Patient Population:** The study included 180 newly diagnosed patients with ES-SCLC who received first-line chemotherapy combined with immunotherapy between January 2020 and January 2024. The **trilaciclib** and control groups each had 90 patients, and their baseline characteristics were matched [2].
- **Treatment Regimen:** Both groups received identical platinum-based chemotherapy combined with immunotherapy. The only difference was that the **trilaciclib** group received an infusion of **trilaciclib** before chemotherapy [1] [2].
- **Primary Endpoints:** The study aimed to evaluate myelosuppression-related adverse events, chemotherapy completion rates, efficacy (Objective Response Rate - ORR), and survival outcomes (PFS and OS) [2].
- **Statistical Analysis:** Data were analyzed using SPSS 26.0. Survival curves were likely generated using the Kaplan-Meier method, and differences were compared with the log-rank test. A multivariate Cox regression analysis was performed to identify independent prognostic factors [1].

Mechanism of Action: Beyond Myelopreservation

While **trilaciclib** is approved for myelopreservation, recent research suggests it has a direct, synergistic antitumor effect when combined with immunotherapy, which may explain the observed PFS benefit. The diagram below illustrates this proposed mechanism.



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The diagram shows how **trilaciclib** reprograms the tumor immune microenvironment [3]:

- **Induction of Senescence:** **Trilaciclib** triggers tumor cell senescence and a Senescence-Associated Secretory Phenotype (SASP) through the activation of the cGAS-STING pathway [3].
- **Immune Reprogramming:** This SASP facilitates the infiltration and activation of CD177+ neutrophils, which have anti-tumor properties [3].
- **Reciprocal Activation:** These neutrophils enhance the activation of CD8+ T cells, which in turn recruit and activate more neutrophils, creating a positive feedback loop for antitumor immunity [3].
- **Synergy with Immunotherapy:** The enhanced immune environment created by **trilaciclib** works synergistically with anti-PD-1 antibodies to promote tumor shrinkage [3].

Interpretation and Data Limitations for Researchers

- **Key Findings:** The study demonstrates that **trilaciclib** significantly improved PFS and showed a positive, though not statistically significant, trend in OS. The PFS benefit is supported by multivariate analysis identifying **trilaciclib** treatment as an independent factor reducing the risk of disease progression [1].
- **Myeloprotection as a Foundation:** The primary benefit of **trilaciclib** remains the significant reduction of chemotherapy-induced myelosuppression (e.g., grade 3-4 neutropenia: 17.7% vs. 65.6%). This allows for better chemotherapy adherence (more cycles completed: 5.3 vs. 4.1), which is a plausible mechanism for the survival trend observed [1] [2].
- **Limitations to Consider:** The comparison is against a control group without active myeloprotection, not other agents like G-CSFs. As a single-center, retrospective study, the findings, though compelling, would be strengthened by validation from prospective, multi-center randomized controlled trials.

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